hMAO-B-IN-3 (CAS 2581113-51-9) is a synthetic, highly potent, and selective competitive inhibitor of human monoamine oxidase B (hMAO-B), featuring an optimized piperine-derived scaffold [1]. Characterized by an alpha-cyano and benzyl ester substitution, it achieves an IC50 of 47.4 nM, offering a distinct quantitative advantage over crude natural extracts [1]. For industrial and scientific buyers, this compound serves as a premium, synthetically tractable precursor for the development of Multitarget-Directed Ligands (MTDLs) and as a highly reproducible reference standard for neuropharmacological screening workflows.
Procuring unmodified piperine as a starting material for neuroprotective drug development often results in weak target engagement (micromolar affinities) and poor MAO isoform selectivity [1]. Conversely, substituting with standard benchmark inhibitors like selegiline introduces irreversible, covalent enzyme modification, which depletes recombinant enzymes in high-throughput assays and triggers compensatory biological mechanisms in vivo [1]. hMAO-B-IN-3 is specifically engineered to overcome these liabilities, providing reversible, nanomolar-level competitive inhibition alongside validated P-glycoprotein compatibility, making it non-interchangeable for advanced CNS drug design and dynamic kinetic assays.
For procurement teams sourcing base scaffolds for neuroprotective drug development, unmodified piperine offers only weak to moderate MAO-B inhibition. By incorporating an alpha-cyano group and a benzyl ester, hMAO-B-IN-3 achieves an IC50 of 47.4 nM against hMAO-B [1]. This represents a roughly 67-fold increase in potency compared to the natural piperine baseline (Ki ~ 3.19 μM). This optimized synthetic handle provides medicinal chemists with a highly potent starting material for developing Multitarget-Directed Ligands (MTDLs).
| Evidence Dimension | hMAO-B target potency (IC50 / Ki) |
| Target Compound Data | IC50 = 47.4 nM |
| Comparator Or Baseline | Unmodified Piperine (Ki = 3.19 μM) |
| Quantified Difference | ~67-fold higher intrinsic potency for the optimized scaffold |
| Conditions | In vitro human MAO-B inhibition assay |
Allows procurement teams to source a pre-optimized, high-potency precursor rather than investing internal chemistry resources to functionalize weak natural extracts.
In laboratory workflows evaluating MAO-B activity, irreversible inhibitors like selegiline permanently inactivate the enzyme, complicating dynamic assay conditions and requiring constant enzyme replenishment. hMAO-B-IN-3 functions as a competitive, reversible inhibitor [1]. This allows for reproducible, steady-state kinetic measurements without the assay drift caused by covalent enzyme modification, making it a superior reference material for high-throughput screening.
| Evidence Dimension | Enzyme inhibition kinetics and assay stability |
| Target Compound Data | Reversible, competitive inhibition |
| Comparator Or Baseline | Selegiline (irreversible, covalent modification) |
| Quantified Difference | Eliminates time-dependent enzyme depletion in continuous assay formats |
| Conditions | In vitro microsomal hMAO-B kinetic assays |
Reduces recombinant enzyme consumption and improves data reproducibility in automated high-throughput screening workflows.
A major failure point in the selection of CNS-active precursors is their susceptibility to P-glycoprotein (P-gp) mediated efflux, which limits brain penetrance. At 10 μM, hMAO-B-IN-3 demonstrates a significant decrease in P-gp efflux activity in Caco-2 cell models [1]. Compared to standard bulky neuro-ligands that are rapidly cleared from the CNS, this compound maintains favorable drug-like properties and membrane permeability. This inherent formulation advantage ensures that downstream derivatives retain necessary blood-brain barrier (BBB) compatibility.
| Evidence Dimension | P-gp efflux activity and membrane permeability |
| Target Compound Data | Significant reduction in P-gp efflux at 10 μM |
| Comparator Or Baseline | Standard efflux-susceptible MTDL precursors |
| Quantified Difference | Maintained cellular retention and reduced active transport clearance |
| Conditions | Caco-2 cell monolayer permeability assay |
De-risks the procurement of this scaffold for in vivo neuropharmacology studies by ensuring baseline blood-brain barrier compatibility.
Due to its optimized alpha-cyano benzyl ester scaffold and nanomolar potency, hMAO-B-IN-3 is the ideal starting material for synthesizing dual-action neuroprotective agents, such as combined MAO-B/AChE inhibitors for Alzheimer's disease research [1].
As a competitive and reversible inhibitor, it serves as a superior reference standard in automated hMAO-B kinetic assays, preventing the rapid enzyme depletion associated with irreversible benchmarks like selegiline and ensuring reproducible steady-state data [1].
Its validated ability to modulate P-gp efflux in Caco-2 cell models makes it a critical tool compound for evaluating the blood-brain barrier (BBB) penetrance and pharmacokinetic viability of novel piperine-derived therapeutics [1].